molecular formula C23H19NO3S B2595250 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-65-5

1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2595250
CAS No.: 1705837-65-5
M. Wt: 389.47
InChI Key: VYHUEEVPASOOSF-UHFFFAOYSA-N
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Description

The compound 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one features a spirocyclic core combining an isobenzofuran-3-one and a piperidine ring. This scaffold is decorated with a 4-(thiophen-2-yl)benzoyl group at the 1'-position of the piperidine ring. The CAS number for the parent spiro compound (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) is 37663-46-0, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol . The thiophene-benzoyl substituent introduces unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1'-(4-thiophen-2-ylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-21(17-9-7-16(8-10-17)20-6-3-15-28-20)24-13-11-23(12-14-24)19-5-2-1-4-18(19)22(26)27-23/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUEEVPASOOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction can be employed to couple a thiophene derivative with a benzoyl chloride derivative under mild conditions using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1’-(4-(Thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used to introduce new functional groups on the thiophene ring.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The thiophene ring and benzoyl moiety can interact with enzymes or receptors, modulating their activity. The spiro structure may also play a role in its binding affinity and specificity . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Similarities and Variations

The spiro[isobenzofuran-1,4'-piperidin]-3-one core is shared among several derivatives, differing primarily in substituents at the 1'-position. Key structural analogs include:

Compound Name Substituent at 1'-Position CAS Number Similarity Score Key Features
Target Compound 4-(Thiophen-2-yl)benzoyl N/A Thiophene enhances π-π interactions.
Methyl 3-(piperidin-4-yl)benzoate HCl Methyl benzoate 333986-70-2 0.89 Ester group improves solubility.
1'-(6-Trifluoromethyl-benzimidazol-2-yl) 6-Trifluoromethyl-benzimidazolyl CHEMBL4877 High lipophilicity (XlogP = 4.3).
1'-(Oxetan-3-yl) derivative Oxetane Proposed INN 132 Oxetane improves metabolic stability.
6-Chloro-spiro derivative Chlorine 180160-40-1 Halogen enhances electrophilicity.

Key Observations :

  • The thiophene-benzoyl group in the target compound introduces a sulfur heterocycle, which may enhance binding to aromatic receptors (e.g., GPCRs) compared to purely hydrocarbon substituents .
  • Methyl benzoate derivatives (e.g., 333986-70-2) exhibit higher solubility due to ester functionality but lower metabolic stability .
  • Trifluoromethyl-benzimidazolyl derivatives (CHEMBL4877) show increased lipophilicity (XlogP = 4.3), favoring blood-brain barrier penetration for CNS applications .

Physicochemical Properties

Property Target Compound Methyl Benzoate Derivative Trifluoromethyl-benzimidazolyl Derivative
Molecular Weight ~377.43 (estimated) 333.80 387.36
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 5 7
XlogP ~3.8 (estimated) ~2.1 4.3

Analysis :

  • The thiophene-benzoyl group balances moderate lipophilicity (estimated XlogP ~3.8) with polarizability, favoring both solubility and membrane permeability.
  • Trifluoromethyl-benzimidazolyl derivatives prioritize lipophilicity for CNS targeting, while methyl benzoate derivatives prioritize aqueous solubility .

Biological Activity

1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-[(3S)-5-phenyl-3-(thiophen-2-yl)-3H-1,4-benzodiazepin-2-yl]azetidin-3-ol
  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.471 g/mol

This compound belongs to the class of spiro compounds, which are known for their diverse biological activities. The presence of thiophene and benzoyl groups may contribute to its pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on spiro compounds have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Apoptosis induction
Compound BHeLa (cervical cancer)15.2Cell cycle arrest

The specific activity of 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one against cancer cells remains to be thoroughly investigated, but its structural analogs suggest potential efficacy.

Antimicrobial Activity

Preliminary studies suggest that similar spiro compounds exhibit antimicrobial properties. For example, a study demonstrated that a related structure showed significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundMicroorganism TestedZone of Inhibition (mm)
Compound CStaphylococcus aureus18
Compound DEscherichia coli15

The antimicrobial potential of 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one warrants further exploration.

While specific mechanisms for this compound are not yet well-documented, compounds with similar structures often exert their effects through:

  • Inhibition of Enzymatic Activity : Many spiro compounds act as enzyme inhibitors, which could be a mechanism for their anticancer and antimicrobial activities.
  • Interaction with DNA : Some spiro compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may influence pathways such as apoptosis or cell proliferation.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of spiro compounds to enhance biological activity. For instance:

  • A study synthesized several derivatives of spiro[isobenzofuran] and evaluated their anticancer properties in vitro. The results indicated that modifications at the benzoyl position significantly affected potency against cancer cell lines.

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